24:0(2S-OH) Ceramide, N-(2'-(S)-hydroxylignoceroyl)-D-erythro-sphingosine, powder

Overview

Description

24:0(2S-OH) Ceramide, also known as N-(2’-(S)-hydroxylignoceroyl)-D-erythro-sphingosine, is a type of ceramide . Ceramides are a family of waxy lipid molecules composed of sphingosine and a fatty acid . They are found in high concentrations within the cell membrane, where they play a key role in determining the cell’s characteristics and functions .

Synthesis Analysis

The production of ceramide occurs upon the hydrolysis of sphingomyelin by a specific isoform of phospholipase C, appropriately named sphingomyelinase .Molecular Structure Analysis

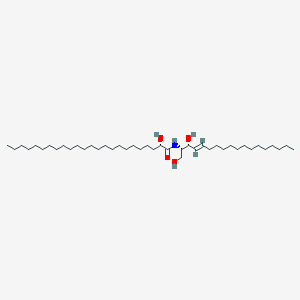

The molecular structure of 24:0(2S-OH) Ceramide consists of a sphingosine backbone linked to a fatty acid through an amide bond . The ‘24:0’ denotes the presence of a 24-carbon fatty acid with no double bonds, and the ‘(2S-OH)’ indicates a hydroxyl group on the second carbon of the fatty acid .Chemical Reactions Analysis

Ceramides, including 24:0(2S-OH) Ceramide, are involved in various biological responses such as stress response, cell senescence, and apoptosis . They serve as the hub of sphingolipid metabolism and the first point of major accumulation of sphingolipids .Physical And Chemical Properties Analysis

24:0(2S-OH) Ceramide is a highly hydrophobic compound that is present in small amounts within the cell membrane . It is typically stored at -20°C and is shipped in dry ice .Scientific Research Applications

Effects on Skin Barrier Properties

Thermotropic Phase Behavior and Permeability : 6-Hydroxyceramides, including ceramides with hydroxylated acyl chains similar to 24:0(2S-OH) Ceramide, have been shown to significantly affect the phase behavior and permeability of model skin lipid membranes. These ceramides increase membrane water loss and permeability to lipophilic compounds while enhancing electrical resistance, indicative of their crucial role in skin barrier function (Kováčik et al., 2017).

Polymorphism and Nanostructures : The ability of ceramides, including those based on hydroxylated sphingosine, to form distinct lamellar phases under different conditions directly influences the barrier properties of the skin. These nanostructures are sensitive to external preparation conditions, affecting lipid film permeability and potentially having physiological relevance (Pullmannová et al., 2022).

Metabolism and Structural Characterization

In Vivo Metabolism : Research on the in vivo metabolism of ceramides in rat brains has provided insights into the fatty acid replacement and esterification processes of ceramides, shedding light on the complex metabolic pathways these lipids undergo within the body (Okabe & Kishimoto, 1977).

Structural Analysis by Mass Spectrometry : Advanced mass spectrometric techniques have enabled the complete structural characterization of ceramides, including hydroxylated variants, facilitating the detailed analysis of their molecular arrangements and interactions within lipid assemblies (Hsu, 2016).

Role in Apoptosis and Cellular Signaling

Direct Effect on Mitochondrial Electron Transport Chain : Ceramide has been found to directly influence the mitochondrial electron transport chain, leading to the generation of reactive oxygen species. This mechanism highlights ceramide's role in mediating cell death and its potential impact on disease processes (Garcia-Ruiz et al., 1997).

Induction of Apoptosis : Synthetic phytoceramides, closely related to 24:0(2S-OH) Ceramide, have been shown to induce apoptosis with greater potency than ceramides lacking the hydroxyl group. This underscores the significance of hydroxylation in the sphingoid backbone for ceramide's biological activity (Hwang et al., 2001).

Mechanism of Action

Target of Action

The primary target of 24:0(2S-OH) Ceramide, also known as (2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracosanamide, is the sphingolipid metabolism in eukaryotic cells . This compound interacts with the sphingolipid metabolic pathway, which plays a crucial role in cellular processes such as apoptosis and cell signaling .

Mode of Action

This compound acts as a secondary messenger within the cell . It interacts with its targets by integrating into the cell membrane due to its highly hydrophobic nature . Once integrated, it can influence the behavior of other molecules and proteins within the cell, leading to changes in cellular processes.

Biochemical Pathways

The compound is a major part of sphingolipid metabolism, serving as a precursor for all major sphingolipids in eukaryotes . It is involved in key biological responses, including stress response, cell senescence, and apoptosis . The compound’s interaction with these pathways can lead to significant downstream effects, influencing the overall behavior and health of the cell.

Pharmacokinetics

Given its hydrophobic nature, it is likely to have a high degree of bioavailability within the cell due to its ability to easily integrate into the cell membrane

Result of Action

The action of this compound at the cellular level can lead to a variety of effects. As a secondary messenger, it can influence the behavior of other molecules and proteins within the cell, leading to changes in cellular processes . This can result in effects such as the regulation of apoptosis and cell signaling . These effects can have significant impacts on the overall health and behavior of the cell.

Action Environment

The action, efficacy, and stability of 24:0(2S-OH) Ceramide, N-(2’-(S)-hydroxylignoceroyl)-D-erythro-sphingosine, powder can be influenced by a variety of environmental factors. For example, the presence of other lipids in the cell membrane can influence the compound’s ability to integrate into the membrane and thus its efficacy Additionally, factors such as pH and temperature can influence the stability of the compound

Safety and Hazards

properties

IUPAC Name |

(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H83NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-41(46)42(47)43-39(38-44)40(45)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,39-41,44-46H,3-33,35,37-38H2,1-2H3,(H,43,47)/b36-34+/t39-,40+,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYLDHLWVYQNSQ-QJYCDPGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC[C@@H](C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H83NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

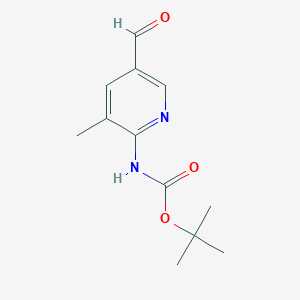

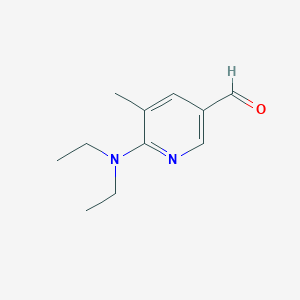

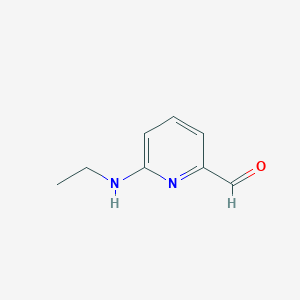

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6'-Bromo-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1513044.png)

![7'-Methyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1513045.png)

![5-Chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B1513050.png)

![tert-butyl (1H-pyrrolo[2,3-c]pyridin-5-yl)methylcarbamate](/img/structure/B1513053.png)

![7-(2-Chloro-pyridin-4-yl)-imidazo[1,2-a]pyridine](/img/structure/B1513054.png)

![6-Allyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1513062.png)

![3-Bromoimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1513065.png)